molecular formula C19H24N4O4S B2676178 N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine CAS No. 1013753-74-6

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine

Cat. No.: B2676178
CAS No.: 1013753-74-6
M. Wt: 404.49
InChI Key: TUKYOPWJVWAFPH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine is a complex organic compound that features an indole moiety, a piperazine ring, and an L-methionine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine typically involves multiple steps. One common approach is to start with the protection of the amino group of L-methionine, followed by the formation of the indole-piperazine intermediate. This intermediate is then coupled with the protected L-methionine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the L-methionine residue can influence its bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-tryptophan
  • N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine

Uniqueness

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine is unique due to the presence of the L-methionine residue, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-28-11-6-16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)14-12-20-15-5-3-2-4-13(14)15/h2-5,12,16,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYOPWJVWAFPH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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